5-Fluoro-2-methyl-4-nitropyridine 1-oxide
Overview
Description
5-Fluoro-2-methyl-4-nitropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C6H5FN2O3 and a molecular weight of 172.12 g/mol . It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a pyridine ring, with an additional oxygen atom bonded to the nitrogen atom in the ring, forming an N-oxide structure
Preparation Methods
The synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide typically involves the nitration of 2-methyl-5-fluoropyridine followed by oxidation to introduce the N-oxide functionality . The nitration reaction is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the pyridine ring . The subsequent oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or peracids . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety .
Chemical Reactions Analysis
5-Fluoro-2-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to achieve the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used, but can include amino derivatives, substituted pyridines, and carboxylic acids .
Scientific Research Applications
5-Fluoro-2-methyl-4-nitropyridine 1-oxide has several scientific research applications:
Mechanism of Action
The mechanism by which 5-Fluoro-2-methyl-4-nitropyridine 1-oxide exerts its effects is primarily through its interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The fluorine atom enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . The N-oxide functionality can also participate in redox reactions, contributing to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
5-Fluoro-2-methyl-4-nitropyridine 1-oxide can be compared with other similar compounds, such as:
2-Fluoro-4-nitropyridine: Lacks the methyl group, resulting in different chemical and biological properties.
4-Fluoro-2-methylpyridine:
2-Methyl-4-nitropyridine N-oxide: Lacks the fluorine atom, influencing its stability and interactions with biological targets.
Properties
IUPAC Name |
5-fluoro-2-methyl-4-nitro-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNXTHJYONDSFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599237 | |
Record name | 5-Fluoro-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113209-88-4 | |
Record name | 5-Fluoro-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.